3-(2,5-Dichlorobenzoyl)-4-methylpyridine
Description
3-(2,5-Dichlorobenzoyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 2,5-dichlorobenzoyl moiety at the 3-position.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-4-5-16-7-11(8)13(17)10-6-9(14)2-3-12(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINFHZXSQSPVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Friedel-Crafts Acylation : The key synthetic route is the Friedel-Crafts acylation where 2,5-dichlorobenzoyl chloride reacts with 4-methylpyridine in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Reaction Medium : The reaction is usually carried out in an inert organic solvent such as dichloromethane or toluene, which facilitates the interaction of reactants and stabilizes the intermediate complexes.
Temperature and Time : The reaction temperature is controlled to optimize yield, often performed at room temperature or slightly elevated temperatures depending on catalyst activity and solvent choice. Reaction times vary but are typically a few hours until completion as monitored by thin-layer chromatography (TLC).
Post-Reaction Workup : After completion, the reaction mixture is quenched with water or dilute acid to deactivate the catalyst and extract the product. The crude product is then purified by recrystallization or column chromatography to achieve high purity.
Industrial Production Considerations
Scale-Up : Industrial synthesis follows similar principles but employs continuous flow reactors to improve heat and mass transfer, ensuring consistent product quality and higher throughput.
Catalyst Recovery and Recycling : Aluminum chloride and other Lewis acids are often recovered and recycled to reduce waste and cost.
Purification : Advanced purification methods such as recrystallization from suitable solvents or chromatographic techniques are employed to obtain the compound with the required purity for pharmaceutical or chemical applications.
Related Compound Synthesis Insights
While direct detailed literature on 3-(2,5-Dichlorobenzoyl)-4-methylpyridine is limited, closely related compounds such as 2-(2,5-Dichlorobenzoyl)-5-methylpyridine have been synthesized using the above Friedel-Crafts acylation method, providing a reliable template for preparation.
Data Table: Typical Reaction Parameters for Friedel-Crafts Acylation of 4-Methylpyridine with 2,5-Dichlorobenzoyl Chloride
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Reactants | 4-Methylpyridine, 2,5-Dichlorobenzoyl chloride | Molar ratio usually 1:1 to 1:1.2 |
| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst, 1.0-1.2 eq. |
| Solvent | Dichloromethane or toluene | Anhydrous conditions required |
| Temperature | 0°C to reflux (~40-80°C) | Controlled to optimize yield |
| Reaction time | 2 to 6 hours | Monitored by TLC |
| Workup | Quenching with water/dilute acid | Neutralizes catalyst, extracts product |
| Purification | Recrystallization or chromatography | To achieve high purity |
| Yield | Typically 70-90% | Depends on scale and conditions |
Research Findings and Notes
The use of anhydrous conditions is critical to prevent hydrolysis of the acyl chloride, which would reduce yield and complicate purification.
Lewis acid catalysts such as AlCl3 are preferred for their strong catalytic activity, but alternatives like FeCl3 or BF3·Et2O may be explored for specific cases.
The position of substitution on the pyridine ring (4-methyl) influences the regioselectivity and reactivity in the acylation step.
Purification by recrystallization is often sufficient for laboratory scale, but industrial processes may require chromatographic purification to meet stringent quality standards.
Continuous flow synthesis offers advantages in controlling exothermic reactions and improving reproducibility at scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorobenzoyl)-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
3-(2,5-Dichlorobenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position Effects: 3,5-Dichloro vs. 2,5-Dichloro Isomers
A closely related compound, 3-(3,5-Dichlorobenzoyl)-4-methylpyridine , differs only in the positions of chlorine atoms on the benzoyl group (3,5- vs. 2,5-dichloro substitution). Key observations from the evidence include:
- Structural Implications: The 2,5-dichloro substitution may confer distinct electronic and steric properties. The meta-substituted 3,5-isomer might exhibit reduced solubility or metabolic stability, contributing to its discontinuation .
Comparison with Benzoyl-Substituted Heterocycles
describes benzylidene-thiazolo-pyrimidine and quinazoline derivatives (e.g., compounds 11a, 11b, and 12), which share functional groups (e.g., cyano, carbonyl) and heterocyclic frameworks.
Table 1: Key Properties of Related Compounds
Key Observations:
- Melting Points: Compounds with bulky substituents (e.g., 11a’s trimethyl group) exhibit higher melting points (243–246°C) than those with polar groups (e.g., 11b’s cyano group: 213–215°C). This suggests that 3-(2,5-Dichlorobenzoyl)-4-methylpyridine’s melting point may depend on the balance between chlorine’s electronegativity and molecular symmetry.
- Synthetic Yields: The 68% yields for 11a and 11b indicate efficient condensation reactions under acetic anhydride/sodium acetate conditions.
Functional Group and Reactivity Trends
- Cyano Groups: The presence of cyano groups in ’s compounds correlates with strong IR absorbance near 2,200 cm⁻¹ , a feature likely shared by this compound’s benzoyl carbonyl group.
Biological Activity
3-(2,5-Dichlorobenzoyl)-4-methylpyridine is a synthetic compound notable for its potential biological activities, particularly in metabolic modulation and enzyme interaction. This article will delve into its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a 2,5-dichlorobenzoyl group at the third position and a methyl group at the fourth position. Its molecular formula is CHClN, with a molecular weight of approximately 266.12 g/mol. The solid-state properties of this compound make it suitable for various research applications.
Research indicates that this compound interacts with several biological targets:
- Receptor Modulation : It has been shown to modulate the activity of peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial in glucose and lipid metabolism. This modulation can influence metabolic processes significantly.
- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially altering their function. This interaction is vital for understanding its mechanism of action and therapeutic applications.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has demonstrated significant cytotoxic effects on various cancer cell lines:
- Cell Line Studies : In vitro tests show that the compound exhibits potent antiproliferative activity against pancreatic cancer cell lines, with IC values ranging from 0.046 µM to 0.226 µM. These values indicate a stronger potency compared to standard chemotherapeutic agents like doxorubicin .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHClN | PPAR-γ modulation; anticancer activity |
| 4-(2,3-Dichlorobenzoyl)-2-methylpyridine | CHClN | Different substitution pattern; potential anti-inflammatory effects |
| 5-(2,4-Dichlorobenzoyl)-2-methylpyridine | CHClN | Varying position of dichlorobenzoyl group; less studied |
Synthesis Methods
Several synthesis methods for this compound exist:
- Acylation Reaction : A common method involves acylating 4-methylpyridine with 2,5-dichlorobenzoyl chloride using bases like pyridine or triethylamine under inert conditions to enhance yield and reduce side reactions.
- Microwave-Assisted Synthesis : This method improves reaction efficiency and yield by applying microwave energy during the acylation process.
Case Studies
- Metabolic Pathway Modulation : A study demonstrated that treatment with this compound resulted in altered glucose uptake in adipocytes, suggesting its potential as a therapeutic agent for metabolic disorders.
- Antiproliferative Effects on Cancer Cells : In vitro experiments revealed that the compound significantly inhibits the proliferation of pancreatic cancer cells while exhibiting lower toxicity towards normal fibroblast cells (IC = 0.36 µM), indicating a favorable therapeutic index .
Q & A
Q. Table 1: Comparative Reaction Conditions
| Method | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation (DCM) | Dichloromethane | Triethylamine | 78 | |
| Microwave-assisted | DMF | NaH | 85 | (analog) |
Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers focus on?
Answer:
- IR Spectroscopy : Key peaks include C=O stretch (~1665 cm⁻¹) and C-Cl stretches (~750 cm⁻¹). The absence of -OH stretches confirms successful acylation .
- ¹H NMR : Look for pyridine protons (δ 7.5–8.8 ppm) and methyl groups (δ 2.1–2.3 ppm). Aromatic protons from the dichlorobenzoyl group appear as multiplets (δ 7.6–8.7 ppm) .
- Mass Spectrometry : The molecular ion [M⁺] should match the molecular weight (e.g., 278.28 for analogs ).
Q. Table 2: Representative Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR | 1665 cm⁻¹ (C=O), 1574 cm⁻¹ (C=N) | |
| ¹H NMR | δ 2.14 (s, CH3), 7.25–7.81 (m, Ar-H) |
Advanced Research Questions
How can researchers resolve contradictions in NMR data observed during the characterization of derivatives?
Answer:
Contradictions (e.g., unexpected splitting or shifts) may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature NMR : Identify rotameric equilibria by cooling samples to -40°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons through correlation spectroscopy.
- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
What computational approaches are recommended for predicting the reactivity of this compound in nucleophilic environments?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict nucleophilic attack trajectories.
- Docking Studies : Evaluate interactions with biological targets (e.g., proteases in ixazomib analogs ).
In designing stability studies under varying pH conditions, what methodological controls are essential?
Answer:
- Buffer Selection : Use phosphate (pH 2–7.4) and carbonate (pH 8–10) buffers. Avoid Tris-based buffers, which may react with the acyl group.
- Analytical Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to track degradation products.
- Temperature Control : Conduct accelerated stability tests at 40°C/75% RH, sampling at 0, 1, 3, and 6 months .
How can DSC and X-ray crystallography analyze polymorphic forms of this compound?
Answer:
- DSC : Identify melting points and phase transitions. For example, a sharp endotherm at ~149°C indicates a crystalline form .
- X-ray Crystallography : Solve the crystal structure to confirm stereochemistry and packing. For analogs, space groups like P2₁/c are common .
Q. Table 3: Crystallographic Data for Analogs
| Compound | Space Group | Melting Point (°C) | Reference |
|---|---|---|---|
| 3-(2,5-Dimethylpyrrolyl) analog | P2₁/c | 149 | |
| Chlorophenyl-pyrimidine derivative | P-1 | 178 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
